4-Nitrophenylglyoxal hydrate
Overview
Description
4-Nitrophenylglyoxal hydrate (4-NPGH) is an important and widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is formed by the reaction of 4-nitrophenol with glyoxal, and is a type of aldol condensation product. 4-NPGH is a colorless, water-soluble solid that is stable at room temperature and has a melting point of 205-206°C. It has a wide range of applications, including use in the synthesis of new drugs, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Structural Studies
4-Nitrophenylglyoxal hydrate has been used in the synthesis of various compounds. For instance, it reacts with N-hydroxyurea in water and acetic acid to form diastereomers of 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one, with one diastereomer being dominant. This reaction has been studied for its structural aspects using X-ray analysis (Shtamburg et al., 2019).
Biochemical Applications
4-Nitrophenylglyoxal has been explored in biochemical applications. For example, its derivative, 4-hydroxy-3-nitrophenylglyoxal, is a chromophoric reagent selective for modifying arginine in aqueous solutions, and it has been used to inactivate enzymes like creatine kinase (Borders et al., 1979).
Novel Hydration Properties
Research has discovered that p-nitrophenyl-glyoxal can form both a dihydrate and monohydrate in the presence of water. This property is unique compared to related molecules like phenylglyoxal and provides insights into its behavior in biochemical processes (Orvis et al., 2014).
Enzymatic Studies
The compound has been used to study enzymatic activities, such as in the case of hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase from bovine skeletal muscle. These studies help in understanding enzyme function and specificity (Tu et al., 1986).
Environmental Impact Studies
4-Nitrophenylglyoxal and its derivatives have been studied for their environmental impacts. For instance, research on nitrophenols, which are related compounds, has investigated their toxic effects on methanogenic systems important for wastewater treatment (Podeh et al., 1995).
Pharmaceutical Research
In pharmaceutical research, 4-(Nitrophenyl)hydrazone derivatives have been synthesized and screened for their immunomodulatory effects. These compounds have potential as anti-inflammatory agents (Meira et al., 2018).
Analytical Chemistry Applications
4-Nitrophenylglyoxal is used in analytical chemistry. For instance, a method for quantitating 4-nitrophenol and its conjugates in rat intestine perfusates was developed using this compound (Almási et al., 2006).
Chemical Reactions
It has been used to study novel chemical reactions, like the hydrazine-transfer reaction in the conversion of substituted acetophenone and aliphatic ketone 4-nitrophenylhydrazones into bis-hydrazones (Butler & Morris, 1980).
Mechanism of Action
Target of Action
4-Nitrophenylglyoxal hydrate is an organic reagent that primarily targets guanidine compounds . It was once used as an arginine-modifying reagent in proteins . The compound interacts with these targets to produce various biochemical compounds .
Mode of Action
The mechanism of action of this compound involves the formation of a Schiff base through a nucleophilic addition-elimination reaction . This occurs between the carbonyl group of an aldehyde or ketone and the hydrazine group of 4-Nitrophenylglyoxal . During this process, a proton is transferred from the hydrazine group to the carbonyl group, resulting in the formation of the Schiff base .
Biochemical Pathways
The reaction of this compound with biochemically relevant compounds has a long lag time before the reaction commences . It has been discovered that a dihydrate form of this compound is in equilibrium with a monohydrate while in the presence of water .
Pharmacokinetics
It’s known that the compound demonstrates solubility in water and organic solvents , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of various biochemical compounds through its interaction with guanidine compounds . The formation of Schiff bases can be detected through UV spectroscopy or fluorescence analysis .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water . The compound is in equilibrium with a dihydrate form in the presence of water , which can affect its action, efficacy, and stability. Furthermore, the compound’s reactivity may be affected by temperature, as indicated by the observed lag time in its reaction with various amino acids and their derivatives .
Biochemical Analysis
Biochemical Properties
4-Nitrophenylglyoxal hydrate reacts with guanidine compounds to produce various biochemical compounds . It was once used as an arginine-modifying reagent in proteins . The reaction of this compound with biochemically relevant compounds has a long lag time before the reaction commences . This behavior is unique to this compound and is not present in the related phenylglyoxal molecule .
Cellular Effects
It is known that the reaction of this compound with various amino acids and their derivatives leads to nonreversible reactions and a build-up of material . This irreversibility is unique and is caused, in part, by a long lag time in the initiation of the reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with guanidine compounds to produce various biochemical compounds . Quantum chemical computations on the nonhydrated, hydrate, and dihydrate forms of this compound indicate that the nitro group creates the necessary environment for hydration of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the reaction of this compound with biochemically relevant compounds has a long lag time before the reaction commences . This lag time is substantially longer than in related phenyl-carbonyl organic molecules which proceed with almost no delay .
Metabolic Pathways
It is known that this compound reacts with guanidine compounds to produce various biochemical compounds .
Properties
IUPAC Name |
2-(4-nitrophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4.H2O/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYLWJLXTYLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490217 | |
Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92304-49-9 | |
Record name | (4-Nitrophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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